[4-(Diphenylmethylidene)piperidin-1-yl](1-oxo-1lambda~5~-pyridin-4-yl)methanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylmethylidene)piperidin-1-ylmethanone typically involves the reaction of piperidine derivatives with diphenylmethylidene and pyridin-4-yl methanone precursors. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions. The process may also involve steps like purification through column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can optimize reaction conditions and reduce production time .
Chemical Reactions Analysis
Types of Reactions
4-(Diphenylmethylidene)piperidin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted piperidine derivatives .
Scientific Research Applications
4-(Diphenylmethylidene)piperidin-1-ylmethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(Diphenylmethylidene)piperidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and gene expression modulation .
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
4-ANPP (4-anilinopiperidine): Another piperidine derivative with applications in pharmaceutical synthesis.
Uniqueness
What sets 4-(Diphenylmethylidene)piperidin-1-ylmethanone apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications and potential therapeutic uses .
Properties
CAS No. |
142404-47-5 |
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Molecular Formula |
C24H22N2O2 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(4-benzhydrylidenepiperidin-1-yl)-(1-oxidopyridin-1-ium-4-yl)methanone |
InChI |
InChI=1S/C24H22N2O2/c27-24(22-13-17-26(28)18-14-22)25-15-11-21(12-16-25)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,13-14,17-18H,11-12,15-16H2 |
InChI Key |
IMBRWYCALNPAMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=[N+](C=C4)[O-] |
Origin of Product |
United States |
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